SN003 is a selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor [, , , ]. CRF1 receptors are involved in the body's response to stress and are implicated in various psychiatric disorders, including anxiety and depression [, ]. SN003 exhibits high affinity and selectivity for CRF1 receptors, making it a valuable tool in investigating the role of the CRF system in both physiological and pathological conditions [, , ].
The compound was synthesized and characterized through various spectroscopic methods, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). The structural configuration was confirmed using single-crystal X-ray diffraction, which provided detailed insights into its molecular geometry and bonding characteristics .
The synthesis of SN003 involves a multi-step process that typically includes the reaction of hydrazine derivatives with appropriate carbonyl compounds. The specific synthetic route may vary depending on the desired derivatives and functional groups. The characterization techniques employed during synthesis include:
The molecular structure of SN003 is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound's geometry has been optimized using density functional theory (DFT) calculations, specifically employing the B3LYP/6-311++G(d,p) basis set. These calculations indicate significant changes in dipole moments when transitioning from gas phase to aqueous solution, highlighting its polar nature .
Key structural features include:
SN003 can participate in various chemical reactions typical of hydrazone derivatives, including condensation reactions and nucleophilic substitutions. Its reactivity can be influenced by substituents on the pyrazole ring, which can modulate electron density and steric hindrance. The compound's ability to form complexes with metal ions or other small molecules is also notable, making it a candidate for further studies in coordination chemistry.
The mechanism of action for compounds like SN003 often involves interaction with biological targets such as enzymes or receptors. In studies involving molecular docking simulations, SN003 has shown potential binding affinities to various protein targets, suggesting its utility in drug design and development . The binding interactions typically involve hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic residues.
SN003 exhibits several notable physical properties:
Chemical properties include:
SN003 has potential applications in various scientific fields:
The development of SN003 (3-(phenylamino)pyrazin-2(1H)-one scaffold) emerged during the early 2000s as part of concerted efforts to visualize corticotropin-releasing factor type 1 (CRF1) receptors in vivo. CRF1 receptors, critically implicated in stress response pathways and neuropsychiatric disorders (anxiety, depression, substance withdrawal), represented a high-value target for both diagnostic imaging and therapeutic development. Prior to SN003, several CRF1 antagonists (e.g., antalarmin, CP-154,526) had been radiolabeled but exhibited inadequate blood-brain barrier penetration, poor specific activity (SA), or insufficient target affinity for practical PET applications [5] [8].
SN003 was designed as a carbon-11-labeled compound targeting CRF1 receptors with the following characteristics:
Table 1: Key Physicochemical and Radiochemical Properties of SN003
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 356 g/mol | Calculated |
Partition Coefficient (LogP) | 3.1 | Shake-flask method |
CRF1 Ki | 4.0 nM | [125I]Tyr0-sauvagine displacement |
Radiochemical Yield | 22% (end of synthesis) | HPLC purification |
Specific Activity | >2000 Ci/μmol | End of bombardment (EOB) |
Preclinical evaluation revealed critical insights:
Despite its high specific activity and favorable lipophilicity, SN003’s failure in vivo highlighted the critical importance of target density for successful PET ligand development. The minimum receptor density required for PET imaging (~5–10 nM) appeared unmet in non-human primates for CRF1 receptors [8]. This outcome paralleled earlier failures with similar compounds like [11C]R121920 and [11C]DMP696, reinforcing that CRF1 imaging might only be feasible in humans where receptor density is higher [2].
Though SN003 did not evolve into a clinical neuroendocrine imaging agent, its development contributed significantly to methodological advances in radiopharmaceutical science for neuroendocrine tumor (NET) applications:
Radiolabeling Method Refinements: SN003’s efficient 11C-methylation protocol (30-minute synthesis) demonstrated practical pathways for short-half-lived radiotracers. This approach informed subsequent development of neuroendocrine tracers like 11C-5-hydroxy-L-tryptophan (11C-5-HTP), which targets serotonin biosynthesis in NETs [3] [6]. The high specific activity achieved (>2000 Ci/μmol) set benchmarks for reducing mass-related receptor occupancy – critical for high-affinity tracers [4] [10].
Theranostic Paradigm Validation: SN003’s targeting strategy exemplified the receptor-specific vector approach essential for modern neuroendocrine theranostics. Its design principles directly paralleled breakthroughs in somatostatin receptor (SSTR) imaging. While SN003 targeted CRF1, the same conceptual framework enabled 68Ga-DOTA-TATE (targeting SSTR2) to become the gold standard for NET imaging and patient stratification for 177Lu-DOTA-TATE therapy [3] [6] [7].
Target Selection Lessons: SN003’s limitations underscored that target abundance is as crucial as ligand affinity. Neuroendocrine imaging subsequently prioritized targets with inherently high expression, such as SSTR2 (overexpressed in >80% of well-differentiated NETs) or glucagon-like peptide-1 receptor (GLP-1R) in insulinomas. This shift enabled clinical success with agents exhibiting lower absolute affinity but higher target density [6] [9].
Table 2: Impact of SN003's Development on Subsequent Neuroendocrine Tracers
Tracer Characteristic | SN003 | Post-SN003 Neuroendocrine Tracers (e.g., 68Ga-DOTA-TATE) |
---|---|---|
Target | CRF1 receptor | Somatostatin receptor subtype 2 (SSTR2) |
Affinity (Kd/Ki) | 4.0 nM | 0.2–0.9 nM (varies by analog) |
Target Density Requirement | Insufficient in baboon | High in NETs (104–106 receptors/cell) |
Clinical Impact | Preclinical failure | FDA-approved for NET imaging/therapy |
Legacy Contribution | Validated receptor targeting chemistry | Established theranostic paradigm for NETs |
Furthermore, SN003’s uniform biodistribution pattern emphasized the need for background reduction strategies. Subsequent NET tracers incorporated albumin-binding moieties or hydrophilic linkers to enhance tumor-to-background ratios – a technique critical for 68Ga-DOTA-TATE’s superior performance in detecting small metastases [6] [7]. The compound’s journey also highlighted the necessity of species validation in target expression before embarking on costly PET ligand development programs [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7